(2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride
CAS No.: 17315-76-3
Cat. No.: VC21020843
Molecular Formula: C17H17ClN2O
Molecular Weight: 300.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17315-76-3 |
|---|---|
| Molecular Formula | C17H17ClN2O |
| Molecular Weight | 300.8 g/mol |
| IUPAC Name | (2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C17H16N2O.ClH/c20-17(14-19-16-10-5-2-6-11-16)12-7-13-18-15-8-3-1-4-9-15;/h1-14,18,20H;1H/b13-7+,17-12-,19-14?; |
| Standard InChI Key | ZXBHEZGIQUDBPG-YYHYJIDPSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)N/C=C/C=C(/C=[NH+]C2=CC=CC=C2)\O.[Cl-] |
| SMILES | C1=CC=C(C=C1)NC=CC=C(C=NC2=CC=CC=C2)O.Cl |
| Canonical SMILES | C1=CC=C(C=C1)NC=CC=C(C=[NH+]C2=CC=CC=C2)O.[Cl-] |
Introduction
(2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride is a complex organic compound with a hydrochloride salt form, which is often used in chemical research and synthesis. This compound belongs to the class of penta-2,4-dien-2-ols, which are characterized by their unsaturated aliphatic chains and functional groups such as anilino and phenylimino. The presence of these groups contributes to its unique chemical properties and potential applications.
Applications and Research Findings
While specific applications of (2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride are not extensively documented, compounds with similar structures are often studied for their potential biological activities, such as antimicrobial or anticancer properties. The presence of anilino and phenylimino groups suggests potential interactions with biological targets.
| Potential Application | Description | Reference |
|---|---|---|
| Biological Activity | Potential antimicrobial or anticancer properties | Hypothetical |
| Chemical Synthesis | Used as an intermediate in complex organic synthesis | Hypothetical |
Availability and Commercial Sources
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume